molecular formula C25H23NO4 B2533693 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid CAS No. 317354-98-6

3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid

Cat. No.: B2533693
CAS No.: 317354-98-6
M. Wt: 401.462
InChI Key: UKMIRIYZVGARDE-UHFFFAOYSA-N
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Description

3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is an alanine derivative . It is a compound of interest in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner as other alanine derivatives.

Mode of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may interact with its targets to modulate these processes.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

As an alanine derivative, it may influence various physiological activities, including physical performance and mental function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid typically involves the protection of amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups. One common method starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Boc-D-Glu-OBzl
  • (4S)-1-Boc-4-fluoro-D-proline
  • (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-(trifluoromethyl)phenyl)propanoic acid
  • (S)-2-(Benzylamino)-3-(4-hydroxyphenyl)propanoic acid

Uniqueness

Compared to these similar compounds, 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid stands out due to its specific structure, which includes the fluorenylmethyloxycarbonyl group. This unique structure provides distinct chemical properties and reactivity, making it valuable in specialized applications .

Properties

IUPAC Name

3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)13-12-17-6-5-7-18(14-17)15-26-25(29)30-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMIRIYZVGARDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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